4-Hydroxynicotinic acid

Overview

Description

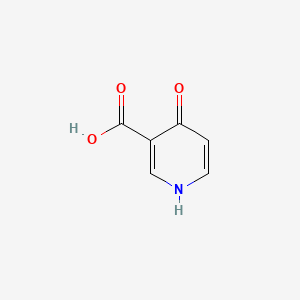

4-Hydroxynicotinic acid, also known as 4-hydroxy-3-pyridinecarboxylic acid, is an organic compound with the molecular formula C6H5NO3. It is a derivative of nicotinic acid and features a hydroxyl group at the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

4-Hydroxynicotinic acid (4-HNA) is a derivative of nicotinic acid, which is a form of Vitamin B3It’s known that nicotinic acid interacts with nicotinic acetylcholine receptors (nachrs) in the brain

Mode of Action

It’s known that the first step in the degradation of nicotinic acid, a process that 4-hna is involved in, is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid . This process is catalyzed by an independently evolved molybdenum-containing hydroxylase .

Biochemical Pathways

4-HNA is involved in the degradation of nicotinic acid. The first step in this process is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid .

Pharmacokinetics

It’s known that the compound is solid at room temperature , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

It’s known that the compound plays a role in the degradation of nicotinic acid, a process that is important for the metabolism of vitamin b3 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-HNA. For example, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability . Additionally, the presence of other compounds in the environment can potentially influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinic acid can be synthesized through various methods. One common approach involves the hydrogenation of nicotinic acid. Another method includes the oxidation of nicotinic acid . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation or oxidation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The compound can be reduced under specific conditions.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce hydroxylated pyridine compounds .

Scientific Research Applications

4-Hydroxynicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Comparison with Similar Compounds

- 2-Hydroxynicotinic acid

- 5-Hydroxynicotinic acid

- 6-Hydroxynicotinic acid

Comparison: 4-Hydroxynicotinic acid is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct solubility and crystallization properties, which are crucial for its applications in various fields . Additionally, its ability to inhibit NAPRT sets it apart from other hydroxynicotinic acids, highlighting its potential in anti-cancer research .

Biological Activity

4-Hydroxynicotinic acid (4-HNA) is a derivative of nicotinic acid, notable for its diverse biological activities. This article summarizes the current understanding of 4-HNA's biological properties, including its antimicrobial, antioxidant, and potential therapeutic effects. The synthesis methods and molecular interactions of this compound are also discussed, supported by data tables and relevant case studies.

This compound has the molecular formula CHNO and a molecular weight of 139.11 g/mol. It exists in tautomeric forms, primarily as 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid .

1. Antimicrobial Activity

Research indicates that 4-HNA exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest potential use in treating infections. The following table summarizes the antimicrobial activity of 4-HNA against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.50 |

These findings suggest that 4-HNA could serve as a lead compound for developing new antibacterial agents .

2. Antioxidant Activity

4-HNA has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that 4-HNA demonstrated a dose-dependent increase in antioxidant activity, with significant effects observed at higher concentrations.

3. Neuroprotective Effects

Emerging research highlights the neuroprotective potential of 4-HNA, particularly in models of neurodegenerative diseases. A recent study investigated its effects on neuronal cells exposed to oxidative stress and found that 4-HNA significantly reduced cell death and improved cell viability through mechanisms involving the modulation of reactive oxygen species (ROS) levels .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 4-HNA was tested against multi-drug resistant strains of bacteria. The study revealed that formulations containing 4-HNA not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Case Study: Neuroprotection in Animal Models

In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of 4-HNA resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests. These results underscore the compound's potential as a therapeutic agent in neurodegenerative disorders .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between 4-HNA and various biological targets. The docking simulations revealed strong binding affinities for enzymes involved in inflammation and oxidative stress pathways, suggesting mechanisms through which 4-HNA exerts its biological effects.

Properties

IUPAC Name |

4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCUBGPSZDGABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976370 | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-70-1, 72676-96-1 | |

| Record name | 4-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different solid-state forms of 4-hydroxynicotinic acid?

A: this compound (4-HNA) exhibits tautomeric polymorphism, existing as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA). It has been found in three anhydrous polymorphs (I, II, and III) and two hydrate forms. [] The packing motifs in these forms are influenced by the hydrogen bonding patterns involving the oxygen atoms and water molecules (in hydrates). []

Q2: How stable are the different forms of this compound?

A: Anhydrates I and II of 4-HNA convert to form III upon heating. [] Similarly, both hydrate forms dehydrate at elevated temperatures, eventually transforming into anhydrate III. [] Sublimation of any of the five forms also leads to the formation of form III. [] This suggests that form III might be the most thermodynamically stable form.

Q3: Is there a form of this compound hydrate that shows unusual stability?

A: Interestingly, a hemihydrate form of 4-HNA (4HNA·0.5H2O) demonstrates unexpected robustness against spontaneous dehydration at ambient conditions, despite thermodynamic predictions. [] This stability is attributed to a significant kinetic barrier associated with the removal of water molecules from the crystal lattice. []

Q4: What is the mechanism of dehydration for the robust hemihydrate form of this compound?

A: Research suggests that the dehydration of 4HNA·0.5H2O is kinetically controlled, with an activation energy (Ea) ranging from 85 kJ·mol–1 to 133 kJ·mol–1. [] This high activation energy contributes to the hemihydrate's resistance to water loss. [] Microscopic analysis reveals changes in crystal morphology during dehydration, suggesting a complex process involving nucleation and growth of the anhydrous phase. []

Q5: Are there any synthetic routes available for this compound?

A: Yes, this compound can be synthesized from readily available starting materials. One approach involves a simple method utilizing cyano compounds derived from 4-hydroxy-3-iodopyridine. [] This method provides a straightforward route to obtain the desired compound. Additionally, this compound can be synthesized from butadienedicarbonitriles. []

Q6: Can this compound be used in the synthesis of coordination polymers?

A: Yes, this compound can act as a ligand in coordination polymers. For example, a novel 1-D manganese coordination polymer, (where H2L = this compound), was synthesized hydrothermally. [] Interestingly, the synthesis involved in situ ligand formation from a 3,4-pyridinedicarboxylic acid precursor. [] In this polymer, the this compound ligand bridges Mn(II)-centered octahedra to create the 1-D framework. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.